molecular formula C24H28N6O6 B15075665 N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide

N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide

Cat. No.: B15075665
M. Wt: 496.5 g/mol
InChI Key: JKIGHVCIFRYFOO-RPCRKUJJSA-N
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Description

N’~1~,N’~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of two hydrazide groups connected by a decane chain, with each hydrazide group further bonded to a 3-nitrophenyl group through a methylene bridge. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~1~,N’~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide typically involves the condensation reaction between decanedihydrazide and 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for N’~1~,N’~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance

Properties

Molecular Formula

C24H28N6O6

Molecular Weight

496.5 g/mol

IUPAC Name

N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]decanediamide

InChI

InChI=1S/C24H28N6O6/c31-23(27-25-17-19-9-7-11-21(15-19)29(33)34)13-5-3-1-2-4-6-14-24(32)28-26-18-20-10-8-12-22(16-20)30(35)36/h7-12,15-18H,1-6,13-14H2,(H,27,31)(H,28,32)/b25-17+,26-18+

InChI Key

JKIGHVCIFRYFOO-RPCRKUJJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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